molecular formula C12H18N4O5S B6423615 6-methyl-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1203290-99-6

6-methyl-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6423615
CAS No.: 1203290-99-6
M. Wt: 330.36 g/mol
InChI Key: ZTDNEUKGKMAVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method involves the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 2-(4-(methylsulfonyl)piperazin-1-yl)acetyl chloride in the presence of a base such as potassium carbonate in a solvent like chloroform . The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

6-methyl-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its potential therapeutic effects in treating neurodegenerative diseases and inflammatory conditions.

    Industry: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 6-methyl-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum (ER) stress and apoptosis . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the presence of the methylsulfonyl group and the piperazine ring, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-methyl-5-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O5S/c1-8-9(11(18)14-12(19)13-8)7-10(17)15-3-5-16(6-4-15)22(2,20)21/h3-7H2,1-2H3,(H2,13,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDNEUKGKMAVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.